1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid
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Overview
Description
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a cyclohexane ring substituted with three hydroxyl groups, a carboxylic acid group, and an ester linkage to a phenylprop-2-enoyl group. It is found in various natural sources, including certain fruits and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 1,3,5-trihydroxycyclohexane-1-carboxylic acid with 3-phenylprop-2-enoyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The phenylprop-2-enoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 1,3,5-triketocyclohexane-1-carboxylic acid.
Reduction: Formation of 1,3,5-trihydroxycyclohexane-1-carboxylic acid.
Substitution: Formation of nitro or halogenated derivatives of the phenylprop-2-enoyl group.
Scientific Research Applications
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylprop-2-enoyl group can interact with cellular receptors and enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
4-p-Coumaroylquinic acid: Similar structure but with a coumaroyl group instead of a phenylprop-2-enoyl group.
(Z)-4-p-Coumaroylquinic acid: A stereoisomer with different spatial arrangement of atoms.
Coumaroylquinic acid (p-): Another stereoisomer with distinct chemical properties.
These compounds share structural similarities but differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C16H18O7 |
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Molecular Weight |
322.31 g/mol |
IUPAC Name |
1,3,5-trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(18)14(11)23-13(19)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17-18,22H,8-9H2,(H,20,21) |
InChI Key |
CLDAKARZYFIUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
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